molecular formula C8H8O3 B14237701 2H-2,5-Propanofuro[2,3-d][1,3]dioxole CAS No. 229979-74-2

2H-2,5-Propanofuro[2,3-d][1,3]dioxole

Katalognummer: B14237701
CAS-Nummer: 229979-74-2
Molekulargewicht: 152.15 g/mol
InChI-Schlüssel: KIYURWAFXUALEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-2,5-Propanofuro[2,3-d][1,3]dioxole is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by a fused ring system that includes a furan ring and a dioxole ring, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-2,5-Propanofuro[2,3-d][1,3]dioxole typically involves multi-step organic reactions. One common method includes the reaction of sesamol with aromatic aldehydes and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at elevated temperatures . This method is efficient and yields high purity products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2H-2,5-Propanofuro[2,3-d][1,3]dioxole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce this compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the oxygen atoms in the dioxole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2H-2,5-Propanofuro[2,3-d][1,3]dioxole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2H-2,5-Propanofuro[2,3-d][1,3]dioxole involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzo[d][1,3]dioxole: Shares a similar dioxole ring but differs in the fused aromatic ring structure.

    1,3-Dioxolane: Contains a dioxolane ring but lacks the furan component.

Uniqueness

2H-2,5-Propanofuro[2,3-d][1,3]dioxole is unique due to its fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where stability and reactivity are crucial .

Eigenschaften

CAS-Nummer

229979-74-2

Molekularformel

C8H8O3

Molekulargewicht

152.15 g/mol

IUPAC-Name

2,8,10-trioxatricyclo[5.2.1.13,9]undeca-1(9),3(11)-diene

InChI

InChI=1S/C8H8O3/c1-2-5-4-6-8(9-5)11-7(3-1)10-6/h4,7H,1-3H2

InChI-Schlüssel

KIYURWAFXUALEV-UHFFFAOYSA-N

Kanonische SMILES

C1CC2OC3=C(O2)OC(=C3)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.